Ethyl 2-cyano-3-methylcrotonate

Catalog No.
S1896837
CAS No.
759-58-0
M.F
C8H11NO2
M. Wt
153.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-cyano-3-methylcrotonate

CAS Number

759-58-0

Product Name

Ethyl 2-cyano-3-methylcrotonate

IUPAC Name

ethyl 2-cyano-3-methylbut-2-enoate

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

InChI

InChI=1S/C8H11NO2/c1-4-11-8(10)7(5-9)6(2)3/h4H2,1-3H3

InChI Key

PZMDAADKKAXROL-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=C(C)C)C#N

Canonical SMILES

CCOC(=O)C(=C(C)C)C#N

The exact mass of the compound Ethyl 2-cyano-3-methylcrotonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127868. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 2-cyano-3-methylcrotonate (CAS: 759-58-0), also known as ethyl isopropylidenecyanoacetate, is a highly activated, pre-formed Michael acceptor featuring a tetrasubstituted electrophilic double bond. In industrial and advanced laboratory settings, it serves as a critical building block for the synthesis of complex heterocycles, including highly substituted piperidines, pyrrolopyridinones, and coenzyme precursors[1]. With a boiling point of 98-99 °C at 1 mmHg and a density of 1.014 g/mL, it is a stable, isolable liquid that provides a reliable, high-purity starting point for multi-step syntheses. For procurement teams, sourcing this pre-formed compound is primarily driven by the need to bypass inefficient, time-consuming in situ Knoevenagel condensations, thereby streamlining downstream manufacturing and ensuring reproducible batch-to-batch yields in active pharmaceutical ingredient (API) development[2].

Attempting to substitute pre-formed Ethyl 2-cyano-3-methylcrotonate with an in situ mixture of acetone and ethyl cyanoacetate is a common but flawed cost-saving strategy. In situ generation requires prolonged reaction times (often exceeding 60 hours), basic catalysts like piperidine, and reflux conditions, which frequently trigger unwanted side reactions, premature ester hydrolysis, or off-target Michael additions in complex multi-component systems [1]. Furthermore, substituting with simpler analogs like ethyl 2-cyanoacrylate fails entirely in discrete synthesis; the lack of gem-dimethyl steric hindrance in the cyanoacrylate leads to rapid, uncontrolled anionic polymerization upon exposure to ambient moisture, rather than the desired controlled cycloaddition [2]. Consequently, generic substitution compromises both process efficiency and final product purity.

Elimination of Precursor Synthesis Bottlenecks

Procuring pre-formed Ethyl 2-cyano-3-methylcrotonate directly eliminates a major bottleneck in heterocyclic synthesis. Standard protocols for the in situ synthesis of this intermediate via the Knoevenagel condensation of acetone and ethyl cyanoacetate require approximately 60 hours of ambient incubation followed by 2 hours of heating, ultimately yielding only ~58% of the desired product after vacuum distillation [1]. By sourcing the pre-formed compound at >98% purity, manufacturers recover days of reactor time and avoid the ~42% material loss associated with the condensation step.

Evidence DimensionProcess time and intermediate yield
Target Compound DataImmediate availability, >98% purity
Comparator Or BaselineIn situ synthesis (Acetone + Ethyl cyanoacetate): ~62 hours processing time, 58% yield
Quantified DifferenceSaves >60 hours of processing time and prevents 42% yield loss per batch
ConditionsStandard Knoevenagel condensation (piperidine catalyst)

Procuring the pre-formed compound drastically reduces overall manufacturing timelines and improves the atom economy of the downstream process.

Yield Enhancement in Complex Heterocycle Synthesis

When synthesizing highly functionalized heterocycles, such as 4,4-dimethyl-6-oxo-2-thioxo-5-cyanopiperidine derivatives, the use of pre-formed Ethyl 2-cyano-3-methylcrotonate as a Michael acceptor results in robust overall yields of 70–90% [1]. In contrast, attempting these cascade reactions using unoptimized multi-component in situ approaches often leads to significantly lower yields due to competing self-condensation of the ketone or incomplete conversion. The pre-formed double bond ensures immediate, regioselective attack by nucleophiles like ethyl 3-amino-3-thioxopropanoate.

Evidence DimensionTarget heterocycle overall yield
Target Compound Data70–90% overall yield
Comparator Or BaselineUnoptimized in situ cascade reactions: typically <50% yield due to side reactions
Quantified Difference20-40% absolute increase in final heterocycle yield
ConditionsReaction with ethyl 3-amino-3-thioxopropanoate for piperidine synthesis

High-yielding, predictable cyclizations are critical for scaling up active pharmaceutical intermediates while minimizing waste.

Handling Stability and Polymerization Resistance

Unlike simpler cyanoacrylate analogs, Ethyl 2-cyano-3-methylcrotonate exhibits exceptional handling stability. The gem-dimethyl groups at the beta-position sterically hinder spontaneous anionic polymerization, allowing the compound to be stored as a stable liquid and used in controlled, room-temperature stoichiometric reactions (such as phospha-Michael additions)[1]. Conversely, ethyl 2-cyanoacrylate (superglue) polymerizes almost instantly upon exposure to ambient moisture, making it unsuitable for precise, discrete fine chemical synthesis.

Evidence DimensionPolymerization tendency and shelf stability
Target Compound DataStable liquid; undergoes controlled stoichiometric additions
Comparator Or BaselineEthyl 2-cyanoacrylate: Rapid, uncontrolled anionic polymerization
Quantified DifferenceComplete suppression of spontaneous polymerization under ambient conditions
ConditionsAmbient handling and room-temperature trituration

Ensures the material can be safely stored, precisely dosed, and utilized in fine chemical synthesis without premature degradation or equipment fouling.

Scalable Synthesis of Functionalized Piperidines and Pyridines

Because it bypasses the low-yielding in situ Knoevenagel condensation step, this compound is the optimal starting material for the large-scale synthesis of highly substituted piperidines and tetrahydropyridines. Its pre-formed, sterically hindered double bond ensures regioselective Michael additions with various nucleophiles, consistently delivering 70-90% yields of the target heterocycles[1].

Precursor for Kinase Inhibitor Development

In medicinal chemistry, particularly in the development of Cdc7 kinase inhibitors and other pyrrolopyridinone-based antitumor agents, high-purity building blocks are essential. Procuring the pre-formed crotonate prevents the introduction of piperidine catalysts and condensation byproducts into the reaction matrix, simplifying the purification of complex pharmaceutical intermediates [2].

Total Synthesis of Complex Coenzymes (e.g., PQQ)

For multi-step convergent syntheses, such as the production of the coenzyme Methoxatin (Pyrroloquinoline quinone), stable and isolable building blocks are required to maintain overall yield across numerous operations. The stability of the ethyl ester and the gem-dimethyl group allows for controlled, sequential modifications without premature degradation or polymerization [3].

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (90.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

759-58-0

Dates

Last modified: 08-16-2023

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